molecular formula C8H10N2O3S B120255 Diazald CAS No. 80-11-5

Diazald

Cat. No.: B120255
CAS No.: 80-11-5
M. Wt: 214.24 g/mol
InChI Key: FFKZOUIEAHOBHW-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-nitrosobenzenesulfonamide is a sulfonamide.

Mechanism of Action

Target of Action

Diazald, also known as N-Methyl-N-nitrosotoluene-4-sulphonamide, is primarily used as a precursor to diazomethane . Diazomethane is a versatile reagent in organic synthesis, and it is often used for methylation of carboxylic acids and phenols .

Mode of Action

Upon the addition of a base such as sodium hydroxide or potassium hydroxide and mild heating (65–70 °C) in a mixture of water, diethyl ether, and a high boiling polar cosolvent (e.g., diethylene glycol monomethyl ether), this compound undergoes successive elimination reactions to produce diazomethane . Diazomethane is then codistilled as an ethereal solution, and a p-toluenesulfonate salt is produced as a byproduct .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to its role as a precursor to diazomethane. Diazomethane, in turn, is involved in various organic synthesis reactions, including methylation of carboxylic acids and phenols .

Pharmacokinetics

Like other nitroso compounds, this compound is thermally sensitive, as a result of its weak n–no bond .

Result of Action

The primary result of this compound’s action is the production of diazomethane, a useful reagent in organic synthesis . Diazomethane can be used to methylate carboxylic acids and phenols, among other reactions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base and heat are necessary for this compound to undergo the elimination reactions that produce diazomethane . Additionally, this compound is thermally sensitive due to its weak N–NO bond, which means that its stability and efficacy can be affected by temperature .

Properties

IUPAC Name

N,4-dimethyl-N-nitrosobenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZOUIEAHOBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058827
Record name N-Methyl-N-nitrosotoluene-4-sulphonamide
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Merck Index] Fine light yellow crystals; [MSDSonline]
Record name p-Tolylsulfonylmethylnitrosamide
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Solubility

INSOL IN WATER; SOL IN ETHER, PETROLEUM ETHER, BENZENE, SOL IN CHLOROFORM, CARBON TETRACHLORIDE, VERY SOL IN HOT ALC, SOL IN MOST ORGANIC SOLVENTS
Record name P-TOLYLSULFONYLMETHYLNITROSAMIDE
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Vapor Pressure

0.00000479 [mmHg]
Record name p-Tolylsulfonylmethylnitrosamide
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Color/Form

YELLOW CRYSTALS FROM BENZENE + PETROLEUM ETHER

CAS No.

80-11-5, 102832-11-1
Record name N-Methyl-N-nitroso-p-toluenesulfonamide
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Record name p-Tolylsulfonylmethylnitrosamide
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Record name Diazald
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Record name Benzenesulfonamide, N,4-dimethyl-N-nitroso-
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Record name N-Methyl-N-nitrosotoluene-4-sulphonamide
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Record name P-TOLYLSULFONYLMETHYLNITROSAMIDE
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Melting Point

62 °C
Record name P-TOLYLSULFONYLMETHYLNITROSAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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